N-(thiophen-3-ylmethyl)butan-2-amine chemical structure and physical properties
N-(thiophen-3-ylmethyl)butan-2-amine chemical structure and physical properties
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As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing actionable, field-tested methodologies for synthesizing and profiling this molecule.
Physicochemical Profiling & Structural Data
Understanding the physicochemical properties of N-(thiophen-3-ylmethyl)butan-2-amine is critical for predicting its behavior in biological systems and optimizing downstream synthetic steps. The secondary amine acts as a hydrogen bond donor and acceptor, while the thiophene sulfur contributes to the overall polar surface area (TPSA), heavily influencing blood-brain barrier (BBB) permeability.
| Property | Value |
| Chemical Name | N-(thiophen-3-ylmethyl)butan-2-amine |
| Synonyms | N-(3-thienylmethyl)-2-butanamine, N-sec-butyl-1-(thiophen-3-yl)methanamine |
| CAS Registry Number | 892592-86-8 |
| Molecular Formula | C9H15NS |
| Molecular Weight | 169.29 g/mol |
| Monoisotopic Mass | 169.0925 Da |
| SMILES String | CCC(C)NCC1=CSC=C1 |
| Topological Polar Surface Area (TPSA) | 40.3 Ų |
| Rotatable Bonds | 4 |
| Hydrogen Bond Donors/Acceptors | 1 / 2 |
Synthetic Methodology: Reductive Amination Protocol
The most efficient and scalable method for synthesizing N-(thiophen-3-ylmethyl)butan-2-amine is via the reductive amination of thiophene-3-carboxaldehyde with butan-2-amine.
Causality of Experimental Choices: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent rather than Sodium Borohydride (NaBH₄). As established by Abdel-Magid et al. in their seminal paper on, NaBH(OAc)₃ is a mild, selective reducing agent that does not prematurely reduce the starting aldehyde[1][2]. The reaction is performed in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid. The acetic acid protonates the intermediate imine, forming a highly electrophilic iminium ion that is rapidly reduced, driving the equilibrium forward and preventing reversible hydrolysis.
Step-by-Step Protocol:
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Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve thiophene-3-carboxaldehyde (1.0 equiv, 10 mmol) and butan-2-amine (1.1 equiv, 11 mmol) in anhydrous DCE (30 mL).
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Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise to the stirring solution at room temperature. Stir for 30 minutes to ensure complete iminium ion formation.
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exothermic reaction.
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Self-Validation (In-Process Control): After 4 hours of stirring at room temperature, sample 50 µL of the reaction mixture, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS to confirm the complete disappearance of the starting aldehyde. Do not proceed to bulk quench until the aldehyde peak is absent.
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Quench and Workup: Once complete, quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 0% to 10% MeOH in DCM with 1% Et₃N to prevent amine streaking) to yield the pure secondary amine.
Synthetic workflow for N-(thiophen-3-ylmethyl)butan-2-amine via reductive amination.
In Silico ADME & Pharmacokinetic Potential
When developing drugs containing a thiophene-3-ylmethylamine motif, metabolic liabilities must be anticipated early in the discovery pipeline. The primary routes of hepatic clearance are mediated by Cytochrome P450 (CYP450) enzymes.
Mechanistic Insights into Metabolism:
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N-Dealkylation: The sec-butyl group is susceptible to CYP3A4-mediated alpha-hydroxylation, leading to an unstable hemiaminal that collapses into thiophene-3-methanamine and methyl ethyl ketone (MEK).
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Thiophene S-Oxidation: As detailed by Dalvie et al. in their comprehensive review on the , the thiophene ring can undergo oxidation by CYP1A2 or CYP2C9 to form a reactive thiophene-S-oxide or thiophene epoxide[3][4]. These electrophilic intermediates can covalently bind to nucleophilic residues on proteins (causing mechanism-based toxicity) or be detoxified by glutathione (GSH) conjugation.
Proposed CYP450-mediated metabolic pathways for N-(thiophen-3-ylmethyl)butan-2-amine.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
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Dalvie, D. K., Kalgutkar, A. S., Khojasteh-Bakht, S. C., Obach, R. S., & O'Donnell, J. P. (2002). Biotransformation reactions of five-membered aromatic heterocyclic rings. Chemical Research in Toxicology, 15(3), 269-299. URL:[Link]
